molecular formula C10H11NO2 B2808400 2-Cyclopropyl-2-(pyridin-2-yl)acetic acid CAS No. 1780218-38-3

2-Cyclopropyl-2-(pyridin-2-yl)acetic acid

Cat. No.: B2808400
CAS No.: 1780218-38-3
M. Wt: 177.203
InChI Key: OYMPKPMWEUJOBU-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-(pyridin-2-yl)acetic acid is an organic compound with the molecular formula C10H11NO2 This compound features a cyclopropyl group and a pyridin-2-yl group attached to an acetic acid moiety

Scientific Research Applications

2-Cyclopropyl-2-(pyridin-2-yl)acetic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety and hazards associated with “2-Cyclopropyl-2-(pyridin-2-yl)acetic acid” and its derivatives have been discussed in safety data sheets . It is recommended to avoid breathing dust and contact with skin and eyes, and to use protective clothing, gloves, safety glasses, and a dust respirator when handling these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-(pyridin-2-yl)acetic acid typically involves the reaction of cyclopropylmethyl bromide with pyridine-2-carboxylic acid under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The resulting intermediate is then subjected to acidic hydrolysis to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-(pyridin-2-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or pyridin-2-yl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium tert-butoxide, and various alkyl halides.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, ketones, and substituted derivatives of the original compound.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)acetic acid: Similar in structure but lacks the cyclopropyl group.

    2-(Pyridin-3-yl)acetic acid: Similar but with the pyridinyl group at a different position.

    2-(Pyridin-4-yl)acetic acid: Another positional isomer with different biological properties.

Uniqueness

2-Cyclopropyl-2-(pyridin-2-yl)acetic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-cyclopropyl-2-pyridin-2-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9(7-4-5-7)8-3-1-2-6-11-8/h1-3,6-7,9H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMPKPMWEUJOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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